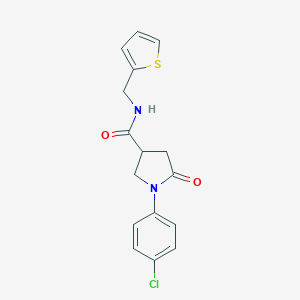

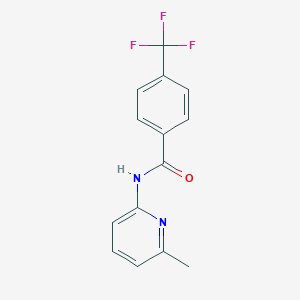

![molecular formula C14H22N6O5 B262048 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)

8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one, also known as abacavir, is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. Abacavir is a potent inhibitor of HIV-1 replication and has been shown to be effective in combination with other antiretroviral drugs.

作用機序

Abacavir inhibits the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV-1. It is incorporated into the growing viral DNA chain and acts as a chain terminator, preventing the completion of the viral DNA strand.

Biochemical and Physiological Effects

Abacavir has been shown to be well tolerated in HIV-1 infected patients. It has a low potential for drug interactions and does not require dose adjustment in patients with renal or hepatic impairment. Abacavir has been associated with hypersensitivity reactions in a small percentage of patients, which can be life-threatening if not recognized and treated promptly.

実験室実験の利点と制限

Abacavir is a potent inhibitor of HIV-1 replication and can be used in a variety of laboratory experiments to study the virus. Its low potential for drug interactions and lack of need for dose adjustment make it a convenient drug to use in combination with other antiretroviral drugs. However, the potential for hypersensitivity reactions must be taken into account when designing experiments.

将来の方向性

There are several future directions for research on 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one. One area of interest is the development of new formulations of 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one that are more convenient for patients to take. Another area of research is the identification of biomarkers that can predict the risk of hypersensitivity reactions to 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one. Finally, there is ongoing research into the use of 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one in the prevention of mother-to-child transmission of HIV-1.

合成法

Abacavir is synthesized from guanosine, which is a nucleoside found in RNA. The synthesis of 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one involves the modification of the guanine base to form the 3H-purin-6-one ring system. The 4-amino group of the guanine base is protected with a tert-butyloxycarbonyl (Boc) group, and the 2- and 6-positions of the purine ring are protected with acetyl groups. The protected guanine is then coupled with 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one to form the nucleoside. The Boc group is then removed, and the resulting compound is deacetylated to form 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one.

科学的研究の応用

Abacavir has been extensively studied for its antiviral activity against HIV-1. It has been shown to be effective in combination with other antiretroviral drugs in reducing viral load and increasing CD4+ T-cell counts in HIV-1 infected patients. Abacavir has also been studied for its potential use in the prevention of mother-to-child transmission of HIV-1.

特性

製品名 |

8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |

|---|---|

分子式 |

C14H22N6O5 |

分子量 |

354.36 g/mol |

IUPAC名 |

8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |

InChI |

InChI=1S/C14H22N6O5/c15-3-1-2-4-16-14-19-8-11(17-6-18-12(8)24)20(14)13-10(23)9(22)7(5-21)25-13/h6-7,9-10,13,21-23H,1-5,15H2,(H,16,19)(H,17,18,24) |

InChIキー |

KJBFAMAJOWHCGI-UHFFFAOYSA-N |

異性体SMILES |

C1=NC(=O)C2=C(N1)N(C(=N2)NCCCCN)C3C(C(C(O3)CO)O)O |

SMILES |

C1=NC(=O)C2=C(N1)N(C(=N2)NCCCCN)C3C(C(C(O3)CO)O)O |

正規SMILES |

C1=NC(=O)C2=C(N1)N(C(=N2)NCCCCN)C3C(C(C(O3)CO)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)

![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)

![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)

![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)

![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)

![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)

![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)

![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)